N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
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Overview
Description
N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound characterized by its unique thiazole and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by oxidation and subsequent reactions to introduce the propanamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to form different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new drugs, particularly for cancer treatment.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group.
(2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one: Contains a bromophenyl group but differs in the overall structure.
Uniqueness
N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17BrN2O3S2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-9(2)14(19)17-15-18(11-5-3-10(16)4-6-11)12-7-23(20,21)8-13(12)22-15/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
PCKQUHNCGYSCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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